molecular formula C17H16ClNO4S2 B2735486 (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine CAS No. 1798431-44-3

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine

Cat. No. B2735486
CAS RN: 1798431-44-3
M. Wt: 397.89
InChI Key: PDFYXBUOFIEKBM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine, also known as CS-1, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have various biochemical and physiological effects that make it a useful tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine involves the binding of the compound to specific sites on the ion channels, which leads to a conformational change that blocks the flow of ions through the channel. This results in the inhibition of the biological process that is dependent on the ion channel activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its ability to block ion channels, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the specific biological processes that are dependent on the activity of these channels. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the use of (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine in scientific research. One potential application is in the study of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of these conditions. Another future direction is in the study of ion channels in different cell types and tissues. By investigating the effects of this compound on different types of ion channels, researchers can gain a better understanding of the role of these channels in various biological processes.

Synthesis Methods

The synthesis of (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine involves the reaction of 4-chlorobenzenesulfonyl chloride with styrene oxide to form (E)-3-(4-chlorophenylsulfonyl)prop-1-ene. This compound is then reacted with sodium azide to form (E)-3-((4-chlorophenyl)sulfonyl)azetidine. Finally, the addition of styrene sulfonyl chloride leads to the formation of this compound.

Scientific Research Applications

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine has been extensively used in scientific research as a tool to investigate different biological processes. One of the main applications of this compound is in the study of ion channels. It has been found that this compound can selectively block certain types of ion channels, such as the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYXBUOFIEKBM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.